molecular formula C22H20F3N5O3 B1625162 5-methyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine CAS No. 774460-98-9

5-methyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine

Cat. No.: B1625162
CAS No.: 774460-98-9
M. Wt: 459.4 g/mol
InChI Key: FGUYNCHKIOFPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GW837331X is a small molecule inhibitor that targets Unc-51-like autophagy-activating kinase 1 (ULK1). This compound has been identified as a potent inhibitor of autophagy, a cellular process that removes damaged components of cells and recycles them as biochemical building blocks. Autophagy is crucial for cellular homeostasis and survival under stress conditions. Dysregulation of autophagy has been linked to various diseases, including cancer, neurodegenerative disorders, and metabolic diseases .

Preparation Methods

The synthesis of GW837331X involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity. Industrial production methods may involve optimization of reaction parameters and scaling up the process to produce large quantities of the compound .

Chemical Reactions Analysis

GW837331X undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

GW837331X has several scientific research applications, including:

Mechanism of Action

GW837331X exerts its effects by competitively inhibiting the ATP-binding site of ULK1. This inhibition prevents the phosphorylation of downstream targets, such as ATG13, and blocks the autophagic flux induced by amino acid starvation. The compound’s mechanism of action involves binding to specific residues within the ATP-binding site, thereby disrupting the kinase activity of ULK1 and inhibiting autophagy .

Comparison with Similar Compounds

GW837331X is similar to other ULK1 inhibitors, such as GW406108X. Both compounds exhibit sub-micromolar inhibitory concentrations for ULK1 and share similar structural features. GW837331X is unique in its selectivity and potency, making it a valuable tool for studying ULK1-mediated autophagy. Other similar compounds include MRT68921 and U-2, which also target ULK1 but may have different selectivity profiles and biological effects .

Properties

CAS No.

774460-98-9

Molecular Formula

C22H20F3N5O3

Molecular Weight

459.4 g/mol

IUPAC Name

5-methyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine

InChI

InChI=1S/C22H20F3N5O3/c1-12-16-11-26-21(28-15-9-17(31-2)19(33-4)18(10-15)32-3)29-30(16)20(27-12)13-6-5-7-14(8-13)22(23,24)25/h5-11H,1-4H3,(H,28,29)

InChI Key

FGUYNCHKIOFPMS-UHFFFAOYSA-N

SMILES

CC1=C2C=NC(=NN2C(=N1)C3=CC(=CC=C3)C(F)(F)F)NC4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=C2C=NC(=NN2C(=N1)C3=CC(=CC=C3)C(F)(F)F)NC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar manner as described for Example 1, 3-(trifluoromethyl)-N-(1-{3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-6-yl}ethyl)benzamide (Intermediate 14) (0.12 g, 0.25 mmol) in 1,2-dichloroethane (20 mL) and phosphorus oxychloride (0.28 mL, 3.0 mmol) gave 5-methyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine (0.0038 g) as a yellow solid. 1H NMR (CD3OD): δ9.08 (s, 1H), 8.72 (d, J=7.7 Hz, 1H), 8.59 (s, 1H), 7.76-7.65 (m, 2H), 7.00 (s, 2H), 6.99 (s, 1H), 3.76 (s, 3H), 3.74 (s, 6H), 2.60 (s, 3H). MS m/z 460 (M+1).
Name
3-(trifluoromethyl)-N-(1-{3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-6-yl}ethyl)benzamide
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Intermediate 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.